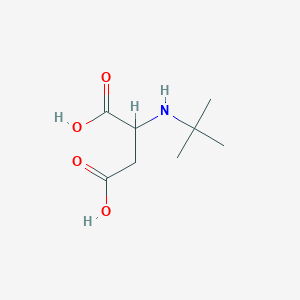
4-Tert-butyl-2,6-dichloropyridine
Übersicht
Beschreibung
4-Tert-butyl-2,6-dichloropyridine is a useful research compound. Its molecular formula is C9H11Cl2N and its molecular weight is 204.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Magnetic Studies and Complex Formation : The study of 4-mesitylpyridine-2,6-diyl bis(tert-butyl nitroxide) reveals significant magnetic properties and the ability to form complexes with diamagnetic yttrium(iii) ions, highlighting its potential in the field of magnetic chemistry and materials science (Kawakami, Tonegawa, & Ishida, 2016).
Synthesis of Nonnucleophilic Bases : Research demonstrates the synthesis of bases similar to 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, which are weak nucleophilic bases, indicating their utility in organic syntheses (Balaban et al., 2004).
Dye-Sensitized Solar Cells : A study on the addition of 4-tert-butyl pyridine to the electrolyte of dye-sensitized solar cells found that it helps increase the open circuit voltage by reducing interface defect density and charge carrier recombination (Dürr, Yasuda, & Nelles, 2006).
Poly(pyridine–imide)s Synthesis : The synthesis of poly(pyridine–imide)s with tert-butyl substituents was achieved, demonstrating good solubility and thermal stability, making them applicable in high-performance polymer industries (Lu et al., 2014).
Fluorescent Dye Development : 4-Tert-butyl-1-(4'-dimethylaminobenzylideneamino)pyridinium perchlorate (BDPP) was developed as a novel dye with unique properties, such as fluorescence quenching on heating and in solution, indicating its potential in dye and pigment industries (Gawinecki et al., 1993).
Antioxidant Oxidation Product Identification : In the field of material science, specifically for polyethylene, the oxidation product of 2,6-Di-(tert-butyl)-4-methylphenol, a related compound, was identified, which is crucial for understanding the aging and discoloration of polyethylene films (Daun, Gilbert, & Giacin, 1974).
External Acidity Quantification in Zeolites : 2,6-Di-tert-butylpyridine was used as a probe molecule for quantifying external acidity in hierarchically structured zeolites, demonstrating its application in catalysis and material characterization (Góra-Marek, Tarach, & Choi, 2014).
Hydrogen Bonded Complexes Study : The study of sterically hindered pyridines, including 2,6-di(tert-butyl)-4-methylpyridine, highlighted their ability to form hydrogen-bonded complexes, which is significant in understanding molecular interactions and designing new materials (Andreeva et al., 2006).
Eigenschaften
IUPAC Name |
4-tert-butyl-2,6-dichloropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N/c1-9(2,3)6-4-7(10)12-8(11)5-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBWJWSQADQOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![6-(Pyridin-3-ylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B7967164.png)